1-methyl-5-(2-oxo-2-phenylethyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one
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Overview
Description
Scientific Research Applications
Antimicrobial Applications
Several studies have synthesized derivatives of pyrazolo[3,4-d]pyrimidin-4-one to evaluate their antimicrobial efficacy. For instance, research has demonstrated the synthesis and evaluation of novel pyrazolopyrimidines derivatives showing significant activity as anti-5-lipoxygenase agents and anticancer properties. Additionally, these compounds were assessed for their antimicrobial potency, indicating a promising avenue for developing new antimicrobial agents (Rahmouni et al., 2016). Similarly, a study by El-sayed et al. (2017) explored the synthesis of 4-substituted-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine derivatives, which displayed moderate to outstanding antimicrobial activity against various bacterial and fungal strains, suggesting their potential use as lead compounds for antimicrobial drug development (El-sayed et al., 2017).
Anticancer Applications
The anticancer potential of pyrazolo[3,4-d]pyrimidin-4-one derivatives has been a significant focus of research. For example, Abdellatif et al. (2014) synthesized new derivatives and tested their antitumor activity against the MCF-7 human breast adenocarcinoma cell line, with some compounds revealing potent inhibitory activity. This study underscores the potential of these compounds in cancer therapy (Abdellatif et al., 2014).
Anti-inflammatory Applications
Compounds based on the pyrazolo[3,4-d]pyrimidin-4-one scaffold have also been evaluated for their anti-inflammatory properties. Aggarwal et al. (2014) synthesized a series of compounds and tested them for anti-inflammatory activity, with some showing comparable efficacy to standard drugs. This suggests the potential of these compounds in developing new anti-inflammatory treatments (Aggarwal et al., 2014).
Mechanism of Action
Mode of Action
It is synthesized via acid-catalyzed cyclocondensation of 1-[(2e,z)-2-hydrazinylidene-2-phenylethyl]-5-methyl-1h-pyrazole-3-carbohydrazide . This suggests that it may interact with its targets through the formation of hydrogen bonds or other non-covalent interactions .
Biochemical Pathways
It is part of a class of compounds known as macroheterocycles, which are structural fragments of many important natural compounds, such as photosynthesis catalysts, oxygen carriers, antibiotics, and promising ligands for complex biological targets . Therefore, it is possible that this compound could interact with similar biochemical pathways.
Result of Action
Given its structural similarity to other macroheterocyclic compounds, it may exhibit similar biological activities .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of this compound is currently unknown. Like other organic compounds, its stability and activity may be influenced by factors such as temperature, ph, and the presence of other chemicals .
Properties
IUPAC Name |
1-methyl-5-phenacylpyrazolo[3,4-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O2/c1-17-13-11(7-16-17)14(20)18(9-15-13)8-12(19)10-5-3-2-4-6-10/h2-7,9H,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRRJXXNDBQHJQK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=N1)C(=O)N(C=N2)CC(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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